L-Glutamic acid 5-tert-butyl ester
Overview
Description
L-Glutamic acid 5-tert-butyl ester (Glu-5-tBu) is an important molecule in biochemistry and physiology. It is a derivative of the amino acid glutamic acid, and is used in a variety of applications. Glu-5-tBu is used in various scientific research areas, such as enzymology, protein folding, and drug design. It is also used in laboratory experiments, as a reagent for various reactions.
Scientific research applications
L-Glutamic acid 5-tert-butyl ester has been used in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are potent inhibitors of human thymidylate synthase, an enzyme important in DNA synthesis. The tert-butyl group was used as a carboxyl protecting group to prevent gamma to alpha transpeptidation, a common problem in peptide synthesis (Pawełczak et al., 1989).
It has been involved in the synthesis of cis-5-hydroxy-L-pipecolic acid from Z-Glu-OMe, demonstrating its versatility as a chiral building block (Adams et al., 1996).
The compound exhibits pronounced convulsant effects in mice and rats, which is different from other glutamate esters known for their anticonvulsant properties, suggesting specific pharmacological properties (Freed et al., 1985).
It serves as a building block in the preparation of bifunctional DTPA-like ligands, useful in chelating subunits for complexation of metal ions, highlighting its potential in bioconjugate chemistry (Anelli et al., 1999).
L-Glutamic acid 5-tert-butyl ester has been used in the synthesis of enantiopure 5-tert-butylprolines, indicating its use in stereochemistry and synthesis of novel amino acids (Beausoleil et al., 1996).
Its derivative, a fullerene-functionalized amino acid, was used for solid-phase peptide synthesis, showing potential in materials science and nanotechnology (Pellarini et al., 2001).
The compound is also mentioned in studies related to peptide synthesis and the preparation of stereocontrolled, chiral analogs of nylon (Orgueira & Varela, 1997).
In materials chemistry, it is involved in the self-assembled structure formation of modified amino acids, underlining its importance in the design of novel nanoarchitectures (Gour et al., 2021).
properties
IUPAC Name |
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426672 | |
Record name | L-Glutamic acid 5-tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid 5-tert-butyl ester | |
CAS RN |
2419-56-9 | |
Record name | 5-(1,1-Dimethylethyl) hydrogen L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2419-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid 5-tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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